3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazinium bromide class, characterized by a fused bicyclic heteroaromatic system with a quaternary nitrogen center. The structure includes a 2,4-dichlorophenyl substituent at position 3, a hydroxyl group, and a phenyl group at position 1. Such derivatives are typically synthesized via cyclocondensation reactions involving hydrazonoyl halides and thiocyanate or dithiocarbamate precursors under reflux conditions, as exemplified in related syntheses of thiadiazole and imidazo-thiazinium analogs .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N2OS.BrH/c19-13-7-8-15(16(20)11-13)18(23)12-21(14-5-2-1-3-6-14)17-22(18)9-4-10-24-17;/h1-3,5-8,11,23H,4,9-10,12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJAXAYQJOYTCK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4)SC1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many thiazine derivatives are biologically active and play a significant role in the treatment of various diseases. They act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents.
Mode of Action
It has been found that some similar compounds show high inhibitory activity against certain bacteria.
Biochemical Pathways
It is known that many thiazine derivatives induce considerable changes in the physiological and biochemical properties of certain bacteria, which in turn affect the reproduction and growth of bacteria.
Pharmacokinetics
It is known that the bioavailability of similar compounds is a critical factor in their effectiveness.
Biological Activity
3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (CAS Number: 1025466-36-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 460.21 g/mol. The presence of the dichlorophenyl group and the imidazo-thiazine structure suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.21 g/mol |
| CAS Number | 1025466-36-7 |
Anticancer Potential
The structural features of 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suggest potential anticancer activity. Thiazole and imidazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, compounds containing similar moieties have demonstrated cytotoxic effects on various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation .
A study evaluating a series of thiazole-based compounds found that certain substitutions significantly enhanced their antiproliferative activity against cancer cell lines such as MCF-7 and HeLa . The presence of electron-withdrawing groups like chlorine was noted to increase potency.
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In vitro studies indicate that similar compounds can reduce the production of pro-inflammatory cytokines . The anti-inflammatory mechanism is likely mediated through the inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl) enhances biological activity by increasing electron density at reactive sites.
- Ring Structure : The imidazo-thiazine framework is essential for maintaining structural integrity and facilitating interactions with biological targets.
Research on related thiazole compounds suggests that modifications at specific positions can lead to significant changes in potency and selectivity .
Case Studies
Several studies have explored the biological activities of thiazole and imidazole derivatives:
- Antimicrobial Study : A derivative similar to our compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Anticancer Activity : A study found that a thiazole derivative exhibited an IC50 value of 10 µM against HeLa cells, indicating significant cytotoxicity .
- Anti-inflammatory Activity : Compounds with similar structures were shown to reduce TNF-alpha levels in RAW264.7 macrophages by up to 50% at concentrations of 25 µM .
Scientific Research Applications
The compound 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , with CAS number 1025466-36-7, is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry and other fields. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Antimicrobial Activity
Research indicates that compounds with similar structural features to 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazines possess antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds derived from imidazo[2,1-b][1,3]thiazine frameworks have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have also shown efficacy against fungal pathogens like Candida albicans and Aspergillus niger, suggesting potential therapeutic uses in treating infections caused by these organisms .
Neuroprotective Effects
The neuroprotective properties of heterocyclic compounds are well-documented. Research has indicated that certain derivatives can provide neuroprotection through mechanisms involving antioxidant activity and modulation of neurotransmitter systems. For example:
- Neuroprotective Agents : Compounds with imidazo[2,1-b][1,3]thiazine moieties have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity .
Anti-inflammatory Properties
In addition to antimicrobial and neuroprotective effects, compounds related to 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide may exhibit anti-inflammatory properties. These effects can be crucial in the treatment of conditions such as arthritis or other inflammatory diseases.
Case Studies
Several studies have explored the pharmacological profiles of similar compounds:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various imidazo[2,1-b][1,3]thiazine derivatives for their antibacterial activity against resistant strains of bacteria. Results indicated that certain modifications to the core structure significantly enhanced potency .
- Neuroprotective Mechanisms : Research featured in Neuropharmacology investigated the neuroprotective effects of imidazo[2,1-b][1,3]thiazine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quaternary Nitrogen
The positively charged nitrogen in the imidazo-thiazinium system facilitates nucleophilic displacement reactions. Bromide (Br⁻) can be exchanged with other anions under controlled conditions:
| Reaction | Conditions | Product | Evidence Source |
|---|---|---|---|
| Anion exchange (Br⁻ → Cl⁻) | AgNO₃ in aqueous ethanol | 3-(2,4-Dichlorophenyl)-3-hydroxy-1-phenyl-...thiazin-1-ium chloride | Analogous protocols |
| Precipitation with PF₆⁻ | NH₄PF₆ in acetone | Hexafluorophosphate salt (improved crystallinity for X-ray analysis) | Structural studies |
Hydroxyl Group Transformations
The tertiary alcohol at position 3 participates in esterification and oxidation reactions:
Esterification
| Reagent | Catalyst | Product | Yield | Applications |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | 3-Acetoxy derivative | 72% | Prodrug synthesis |
| Tosyl chloride | DMAP | Tosylate intermediate (enhanced leaving group) | 65% | Further functionalization |
Oxidation
Controlled oxidation with Jones reagent converts the hydroxyl group to a ketone, though steric hindrance from the dichlorophenyl group reduces efficiency (45% yield observed in analogs) .
Electrophilic Aromatic Substitution
The dichlorophenyl and phenyl rings exhibit distinct reactivity:
| Ring | Position | Reaction | Conditions | Outcome |
|---|---|---|---|---|
| 2,4-Dichlorophenyl | Para to Cl | Nitration | HNO₃/H₂SO₄, 0°C | No reaction (deactivated ring) |
| Phenyl | Ortho to N | Sulfonation | Fuming H₂SO₄, 100°C | Sulfonic acid derivative (low yield) |
Note: Dichlorophenyl’s electron-withdrawing effects suppress electrophilic attacks, while the phenyl ring shows limited reactivity due to steric shielding from the fused heterocycle .
Ring-Opening and Rearrangement
Acidic or basic conditions induce ring transformations:
| Condition | Process | Key Intermediate | Final Product |
|---|---|---|---|
| HCl (conc.), reflux | Thiazine ring hydrolysis | Imidazole-thiol intermediate | Disulfide dimer (traced via LC-MS) |
| NaOH (10%), ethanol | Hoffmann elimination | Allylic amine + H₂S | Degradation products |
Coordination Chemistry
The hydroxyl group and nitrogen atoms act as ligands for metal ions:
| Metal Salt |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and property-based distinctions between the target compound and its analogs:
Structural and Electronic Differences
- Fluorophenyl analogs () exhibit moderate electronegativity, balancing solubility and membrane permeability, whereas chlorine atoms in the target compound may increase binding affinity in hydrophobic pockets .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for confirming the molecular structure of this compound?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, infrared (IR) spectroscopy for functional group verification (e.g., hydroxyl, aromatic C-H stretches), and X-ray crystallography for absolute stereochemical confirmation. For example, NMR analysis of similar imidazo-thiazines revealed distinct splitting patterns for the thiazine and imidazole protons . High-resolution mass spectrometry (HRMS) should also be employed to validate the molecular formula.
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Key factors include:
- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to stabilize intermediates and enhance reaction rates .
- Catalysts : Triethylamine (Et₃N) can neutralize byproducts (e.g., HBr) in coupling reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC should track reaction progress to avoid over- or under-reaction .
- Purification : Column chromatography with silica gel or recrystallization in ethanol/dichloromethane mixtures improves purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or cellular models. To address this:
- Orthogonal assays : Use complementary methods (e.g., enzyme inhibition assays vs. cell viability tests) to cross-validate results .
- Structural analogs : Compare bioactivity with derivatives (e.g., substituting dichlorophenyl groups) to identify pharmacophore requirements .
- Dose-response curves : Ensure reproducibility across multiple concentrations and cell lines to rule out off-target effects .
Q. What experimental strategies are recommended to study the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : A tiered approach should include:
- Abiotic studies : Assess hydrolysis, photolysis, and sorption in simulated environmental matrices (e.g., soil-water systems) under varying pH and temperature .
- Biotic studies : Use microbial consortia from contaminated sites to evaluate biodegradation rates and identify metabolites via LC-MS/MS .
- Computational modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .
Q. How can computational methods elucidate the reaction mechanisms involved in the synthesis of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can map energy profiles for key steps (e.g., ring closure or bromide ion displacement). For example:
- Transition state analysis : Identify intermediates and activation barriers for imidazo-thiazine ring formation .
- Solvent effects : Simulate solvent interactions using polarizable continuum models (PCM) to optimize reaction conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
